2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid
CAS No.: 5569-93-7
Cat. No.: VC17580809
Molecular Formula: C9H6N2O4
Molecular Weight: 206.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5569-93-7 |
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Molecular Formula | C9H6N2O4 |
Molecular Weight | 206.15 g/mol |
IUPAC Name | 3-hydroxy-2-nitroso-1H-indole-7-carboxylic acid |
Standard InChI | InChI=1S/C9H6N2O4/c12-7-4-2-1-3-5(9(13)14)6(4)10-8(7)11-15/h1-3,10,12H,(H,13,14) |
Standard InChI Key | DYSOCQYXGSHVIN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)NC(=C2O)N=O |
Introduction
Chemical Identity and Structural Characteristics
2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid (CHNO) features an indole backbone substituted with a hydroxyamino group at position 2, a ketone at position 3, and a carboxylic acid at position 7. This arrangement creates a multifunctional scaffold capable of hydrogen bonding, metal chelation, and π-π interactions. Key structural analogs include:
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3-Hydroxy-1H-indole-2-carboxylic acid (CAS 6245-93-8), which shares the indole-carboxylic acid motif but lacks the hydroxyamino and oxo groups .
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3-Amino-2-oxoindoline-7-carboxylic acid (CID 45089263), a related bicyclic structure with an amino group instead of hydroxyamino .
The hydroxyamino group (-NHOH) introduces redox activity, potentially enabling interactions with metalloenzymes or reactive oxygen species. The ketone at position 3 may participate in keto-enol tautomerism, influencing solubility and reactivity .
Synthesis and Structural Optimization
While no direct synthesis routes for 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid are documented, methodologies for analogous indole derivatives provide viable starting points:
Indole Functionalization Strategies
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Sulfonamide Coupling: As demonstrated in HIV integrase inhibitor synthesis , introducing substituents to the indole core can be achieved via sulfonyl chloride reactions under basic conditions.
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Oxadiazole Formation: The oxadiazole series developed for tuberculosis Pks13 inhibitors highlights the utility of heterocyclic appendages in enhancing target binding.
Key Intermediate Synthesis
A plausible route involves:
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Nitration of 7-carboxyindole at position 2, followed by reduction to the amine.
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Hydroxylamine treatment to install the hydroxyamino group.
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Oxidation at position 3 to introduce the ketone.
This pathway mirrors modifications seen in Pks13 inhibitor optimizations, where azetidine amides improved metabolic stability .
Physicochemical Properties
Extrapolating from structural analogs:
The carboxylic acid at position 7 enhances aqueous solubility, while the hydroxyamino group may confer pH-dependent redox behavior .
Biological Activity and Mechanistic Insights
Antiviral Applications
Quinolizine-carboxylic acid derivatives show HIV integrase inhibition via Mg coordination . The hydroxyamino group in 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid may mimic this mechanism, though experimental validation is required.
Challenges and Future Directions
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Synthetic Complexity: Installing the hydroxyamino group without over-oxidation requires careful reagent selection (e.g., NHOH·HCl under inert atmosphere) .
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Metabolic Stability: Azetidine-containing analogs in Pks13 studies achieved improved microsomal stability (Cli <15 μL/min/mg), suggesting that ring constraints could benefit this compound.
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Toxicity Profiling: Benzofuran-based inhibitors faced cardiotoxicity issues , underscoring the need for early safety assessments of indole derivatives.
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